Cas no 1227574-87-9 (3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,)
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
- FCH1176376
- 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine
- 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
-
- Inchi: 1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3
- InChI Key: VTJMPLOXXFTNEL-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=CN=1)OC)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 42.4
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000669-250mg |
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine |
1227574-87-9 | 97% | 250mg |
$707.20 | 2023-09-03 | |
| Alichem | A024000669-500mg |
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine |
1227574-87-9 | 97% | 500mg |
$1038.80 | 2023-09-03 | |
| Alichem | A024000669-1g |
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine |
1227574-87-9 | 97% | 1g |
$1814.40 | 2023-09-03 |
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1227574-87-9): A Key Intermediate in Modern Pharmaceutical Synthesis
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, identified by its CAS number 1227574-87-9, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. Its unique structural features, including a pyridine core substituted with a hydroxyl group, a methoxy group, and a trifluoromethyl group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure imparts distinct chemical properties that are highly advantageous for drug development. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the hydroxyl and methoxy substituents provide opportunities for further functionalization through esterification, etherification, or oxidation reactions. These attributes have positioned 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine as a cornerstone in the synthesis of pharmaceuticals targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small molecule inhibitors designed to modulate enzyme activity and receptor binding. Among these, kinase inhibitors have been particularly prominent due to their efficacy in treating cancers and inflammatory diseases. The scaffold of 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine closely resembles several known kinase inhibitor structures, making it an ideal candidate for derivative design. Researchers have leveraged its framework to develop novel compounds with improved pharmacokinetic profiles and reduced side effects.
One notable application of 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is in the synthesis of Janus kinase (JAK) inhibitors, which have shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The trifluoromethyl group's electron-withdrawing nature enhances the compound's binding affinity to JAK enzymes, while the hydroxyl and methoxy groups allow for further optimization through structure-activity relationship (SAR) studies. Preliminary clinical trials have demonstrated the efficacy of JAK inhibitors derived from this scaffold in reducing inflammatory cytokine production.
The compound's utility extends beyond kinase inhibition. Its structural motif is also found in several antiviral agents that target RNA-dependent RNA polymerases. The trifluoromethyl group contributes to resistance against enzymatic degradation, ensuring prolonged biological activity. Additionally, the hydroxyl and methoxy groups can be modified to enhance cell membrane permeability, improving drug delivery systems. These properties make 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine a cornerstone in antiviral drug discovery.
The synthesis of 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine presents unique challenges due to its sensitive functional groups. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Catalytic hydrogenation, metal-catalyzed cross-coupling reactions, and microwave-assisted organic synthesis have all been employed to streamline its preparation. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation.
The growing demand for high-quality intermediates has prompted several chemical manufacturers to optimize production protocols for 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine. Continuous flow chemistry has emerged as a particularly promising approach, offering precise control over reaction conditions and scalability. This technology has enabled the production of large quantities of the compound with consistent purity levels, meeting the stringent requirements of pharmaceutical manufacturers.
In conclusion, 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine(CAS No. 1227574-87-9) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and functional groups make it an invaluable building block for developing drugs targeting a wide range of diseases. As research continues to uncover new therapeutic applications, the demand for this compound is expected to rise further. The advancements in synthetic methodologies ensure that its production remains efficient and sustainable, supporting the ongoing innovation in drug development.
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